molecular formula C7H6FN3 B6322254 5-Fluoro-2-hydrazino-benzonitrile CAS No. 1260982-79-3

5-Fluoro-2-hydrazino-benzonitrile

Cat. No.: B6322254
CAS No.: 1260982-79-3
M. Wt: 151.14 g/mol
InChI Key: HLXGZPFWRNVBHO-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydrazino-benzonitrile: is an organic compound with the molecular formula C7H6FN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydrazino-benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazino group, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydrazino-benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Azo or azoxy compounds.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Fluoro-2-hydrazino-benzonitrile is characterized by the following chemical properties:

  • Molecular Formula : C7_7H6_6FN3_3
  • Molecular Weight : 151.14 g/mol
  • IUPAC Name : 5-fluoro-2-hydrazineylbenzonitrile
  • Purity : Typically around 95% .

The structure includes a hydrazine group that enhances its reactivity, making it suitable for various chemical transformations.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown activity against various cancer cell lines, attributed to its ability to induce apoptosis and inhibit cell proliferation. A notable study demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Fungicidal Properties

The compound has also been investigated for its fungicidal properties. Research indicates that this compound can act against a range of fungal pathogens, suggesting its potential use as a fungicide in agricultural applications. Its effectiveness against ascomycetes and basidiomycetes has been documented, which could lead to its incorporation into agricultural practices to enhance crop protection .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from simpler precursors. A common synthetic route includes the reaction of hydrazine derivatives with fluorinated benzonitriles. This method allows for the introduction of various substituents, enabling the development of a library of derivatives with tailored biological activities.

Case Study: Synthesis Route Optimization

A recent patent describes an optimized synthesis route for related compounds that may also apply to this compound. The method emphasizes reducing production costs and increasing yields through strategic selection of reagents and reaction conditions. This optimization is crucial for scaling up production for commercial applications .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate that it may pose risks if mishandled, particularly regarding acute toxicity if ingested or in contact with skin. Therefore, safety protocols must be established when handling this compound in laboratory and industrial settings .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydrazino-benzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

    5-Fluoro-2-nitrobenzonitrile: A precursor in the synthesis of 5-Fluoro-2-hydrazino-benzonitrile.

    2-Hydrazinobenzonitrile: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    5-Fluorobenzonitrile: Lacks the hydrazino group, limiting its applications in certain chemical reactions.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a hydrazino group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Biological Activity

5-Fluoro-2-hydrazino-benzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reduction of 5-fluoro-2-nitrobenzonitrile using hydrazine hydrate under reflux conditions, typically in ethanol or methanol. This reaction transforms the nitro group into a hydrazino group, yielding the target compound. The presence of both a fluorine atom and a hydrazino group enhances its reactivity and potential biological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, fluorinated imines and hydrazones derived from this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. In comparative studies, certain derivatives demonstrated antibacterial activity comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison Control
Derivative AP. aeruginosa10Kanamycin B (13)
Derivative BS. aureus15Ampicillin (20)
Derivative CE. coli12Ciprofloxacin (14)

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, including colon cancer and chronic lymphocytic leukemia cells. The mechanism involves the inhibition of specific enzymes critical for cancer cell survival .

Table 2: Anticancer Efficacy of this compound Derivatives

CompoundCancer TypeIC50 (µM)Study Reference
Derivative DColon Cancer7.5
Derivative EChronic Lymphocytic Leukemia6.0

The biological activity of this compound can be attributed to its ability to interact with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of biological activity. Additionally, the fluorine atom enhances lipophilicity and metabolic stability, improving pharmacokinetic properties.

Case Studies

  • Antibacterial Study : A study conducted on various derivatives revealed that fluorinated compounds exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to non-fluorinated analogs. The study utilized MTT assays to determine the minimum inhibitory concentration (MIC) values against selected strains .
  • Cancer Cell Apoptosis : In vitro experiments showed that treatment with specific derivatives resulted in significant apoptosis in cancer cells. The mechanism was linked to the inhibition of anti-apoptotic proteins, leading to increased cell death rates compared to untreated controls .

Properties

IUPAC Name

5-fluoro-2-hydrazinylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-6-1-2-7(11-10)5(3-6)4-9/h1-3,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXGZPFWRNVBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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